molecular formula C8H10O3 B1258380 4-(1-Hydroxyethyl)benzene-1,2-diol CAS No. 37491-94-4

4-(1-Hydroxyethyl)benzene-1,2-diol

Cat. No. B1258380
CAS RN: 37491-94-4
M. Wt: 154.16 g/mol
InChI Key: LOXKYYNKSCBYLB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-(1-Hydroxyethyl)benzene-1,2-diol often involves the conversion of 1,4-diketones into para-disubstituted benzenes. This process can include reactions of acetylides with aldehydes to form but-2-yne-1,4-diols, followed by triple bond reduction and oxidation of the hydroxyl groups. Subsequent reactions with vinyllithium and diols undergoing ring-closing metathesis form 2-cyclohexene-1,4-diols. Dehydration, usually by acid treatment, then yields benzenes with substituents in a 1,4 relationship, which can be further substituted using substituted vinyllithiums (Ziffle, Cheng, & Clive, 2010).

Molecular Structure Analysis

The molecular structure of related compounds, such as 1,4-bis[2-(4-hydroxyphenyl)ethyl]benzene, has been characterized using techniques like differential scanning calorimetry (DSC), wide-angle X-ray diffraction (WAXD), and thermal optical polarized microscopy. Such compounds can exhibit high-temperature mesophases, such as hexagonal columnar phases, depending on their composition and molecular design (Percec, Zuber, Cheng, & Zhang, 1992).

Chemical Reactions and Properties

4-(1-Hydroxyethyl)benzene-1,2-diol and its derivatives can participate in various chemical reactions. For instance, the compound 4-(4-Hydroxyphenethyl)benzene-1,2-diol has been studied as a new inhibitor against Helicobacter Pylori urease, indicating its reactivity and potential for involvement in biochemical processes. The inhibition mechanism was investigated through enzyme kinetics methods, revealing that it is a competitive inhibitor of urease (Xiao Zhu-ping, 2012).

Physical Properties Analysis

The physical properties of compounds structurally related to 4-(1-Hydroxyethyl)benzene-1,2-diol, such as their mesophase behavior, are influenced by their molecular structure. The phase behavior of polymers based on similar structures is characterized by techniques like DSC and WAXD, which can reveal properties such as hexagonal columnar mesophases at high temperatures (Percec et al., 1992).

Chemical Properties Analysis

The chemical properties of 4-(1-Hydroxyethyl)benzene-1,2-diol derivatives, such as their reactivity and interaction with other compounds, can be elucidated through studies like the inhibition mechanism against Helicobacter Pylori urease. These studies can provide insights into the compound's behavior in chemical and biological systems, demonstrating its potential for further chemical modifications and interactions (Xiao Zhu-ping, 2012).

Scientific Research Applications

Inhibitor of Helicobacter Pylori Urease

4-(1-Hydroxyethyl)benzene-1,2-diol has been identified as a competitive inhibitor of urease, an enzyme produced by Helicobacter Pylori, suggesting potential for treating gastritis and peptic ulcers. This was demonstrated through enzyme kinetics methods, which revealed its competitive inhibition mechanism and stability, making it a promising candidate for rational drug design (Xiao Zhu-ping, 2012).

Complex Formation with Metal Ions

Research has explored the ability of 4-(1-Hydroxyethyl)benzene-1,2-diol to form complexes with transition metal ions, specifically in the pharmaceutical field. Spectrophotometric methods have been developed to study this complexation, which is significant for understanding drug interactions with metal ions and could have implications in the development of antihypotensive drugs (Jaishri Kaushik, Namita Bharadwaj, Pratyush Jaiswal, 2022).

Reactions with Molecular Oxygen

The compound has been studied for its antioxidant properties, particularly how its derived semiquinone radicals react with molecular oxygen. These studies provide insights into its variable antioxidant behavior, influenced by ring-substitution and reaction conditions, which could be relevant in developing new antioxidants and understanding their mechanisms (L. Valgimigli et al., 2008).

Involvement in Oxidation Reactions

4-(1-Hydroxyethyl)benzene-1,2-diol has been implicated in oxidation reactions. For example, when hydroxyl radicals react with benzene, a major product formed is phenol, where this compound acts as an intermediate. Understanding these oxidation processes is important in the field of organic chemistry and environmental studies (Xian-Ming Pan, M. N. Schuchmann, C. Sonntag, 1993).

Synthesis of Para-Disubstituted Benzenes

This compound plays a role in the synthesis of para-disubstituted benzenes. It can be utilized in reactions with acetylides and aldehydes to form but-2-yne-1,4-diols, which are then processed to create 1,4-diketones. This method has applications in the synthesis of C5-aryl carbohydrates, showcasing its utility in organic synthesis and pharmaceutical chemistry (V. Ziffle, P. Cheng, D. Clive, 2010).

Recovery from Industrial Wastes

The compound has also been studied for its recovery from industrial waste, specifically from the wastes of benzofuranol production. The recovery process involves catalytic hydrogenation and purification by distillation, demonstrating the potential for resource recycling in industrial processes (Luo Xian-fu, 2013).

Safety And Hazards

Users should avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling "4-(1-Hydroxyethyl)benzene-1,2-diol" . It’s also noted that inhalation, ingestion, or skin contact with the material may cause severe injury or death .

properties

IUPAC Name

4-(1-hydroxyethyl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5,9-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXKYYNKSCBYLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594042
Record name 4-(1-Hydroxyethyl)benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Hydroxyethyl)benzene-1,2-diol

CAS RN

37491-94-4
Record name 4-(1-Hydroxyethyl)-1,2-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37491-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Hydroxyethyl)benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MK Magharbeh, KM Khleifat… - Appl Environ …, 2021 - researchgate.net
Phenol is one of the main pollutants that have a serious impact on the environment and can even be very critical to human health. The biodegradation of phenol can be considered an …
Number of citations: 5 www.researchgate.net

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